N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide
Description
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide is a thienopyrazole-derived ethanediamide featuring a tert-butyl substituent on the pyrazole ring and an allyl (prop-2-en-1-yl) group on the amide nitrogen. The allyl substituent introduces conformational flexibility and electron-rich character due to its unsaturated bond.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-6-15-12(19)13(20)16-11-9-7-21-8-10(9)17-18(11)14(2,3)4/h5H,1,6-8H2,2-4H3,(H,15,19)(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFHAYHPSQVHQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. This is followed by the introduction of the tert-butyl group via alkylation reactions. The final steps involve the coupling of the thieno[3,4-c]pyrazole core with ethanediamide under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is most closely related to N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide (CAS: 899952-60-4, C19H24N4O2S) . Key differences lie in the N-substituent:
- Target compound : Allyl group (C3H5) – smaller, less lipophilic, and more flexible.
- Analog compound : 1-Phenylethyl group (C8H9) – bulkier, aromatic, and more lipophilic.
Table 1: Structural and Physicochemical Comparison
The allyl group in the target compound may improve aqueous solubility compared to the phenylethyl analog, which is critical for bioavailability in drug design. However, the phenylethyl group’s aromaticity could enhance binding affinity to hydrophobic pockets in biological targets .
Spectroscopic Features
- IR Spectroscopy : Ethanediamide derivatives typically exhibit strong C=O stretches (~1670–1680 cm⁻¹) and N–H vibrations (~3260–3300 cm⁻¹), as seen in analogs like 6a–6c . The allyl group’s C=C stretch (~1640 cm⁻¹) would be a distinguishing feature.
- NMR Spectroscopy : The allyl group’s protons would resonate as a multiplet near δ 5.0–5.5 ppm (1H NMR), with olefinic carbons at ~115–125 ppm (13C NMR). This contrasts with the phenylethyl analog’s aromatic signals (δ 7.0–8.0 ppm) .
Biological Activity
N'-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C17H26N4O3S |
| Molecular Weight | 366.47834 g/mol |
| IUPAC Name | N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(prop-2-en-1-yl)ethanediamide |
| SMILES String | CC1CN(CC(C)O1)C(=O)C(=O)Nc3c2CSCc2nn3C(C)(C)C |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various substituted pyrazoles demonstrate effective antibacterial activity against pathogenic bacteria. The compound has been evaluated for its in vitro antibacterial activity using standard assays such as the microplate Alamar Blue assay (MABA), which assesses the viability of bacteria in the presence of the compound .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that certain pyrazole derivatives can inhibit the proliferation of various tumor cell lines. Specifically, compounds with similar structures have been noted for their activity against epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . The mechanism often involves inducing apoptosis in cancer cells, which could be a promising area for further research.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, pyrazole derivatives have been reported to possess anti-inflammatory properties. For example, some studies have highlighted the ability of these compounds to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Comparative studies have suggested that certain derivatives may exhibit higher selectivity and lower ulcerogenic effects compared to established anti-inflammatory drugs like diclofenac .
Case Studies
-
Antibacterial Activity Study
- Objective: Evaluate the antibacterial efficacy of this compound.
- Method: MABA was used to assess the minimum inhibitory concentration (MIC) against common bacterial strains.
- Findings: The compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics.
-
Anticancer Activity Assessment
- Objective: Investigate the antiproliferative effects on cancer cell lines.
- Method: Cell viability assays were conducted on various cancer lines.
- Findings: The compound showed a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
